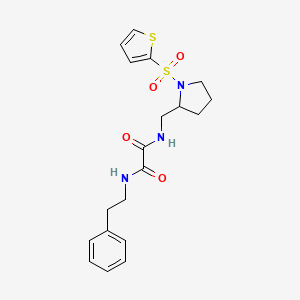

N1-phenethyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

CAS No.: 896282-04-5

Cat. No.: VC5667500

Molecular Formula: C19H23N3O4S2

Molecular Weight: 421.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896282-04-5 |

|---|---|

| Molecular Formula | C19H23N3O4S2 |

| Molecular Weight | 421.53 |

| IUPAC Name | N-(2-phenylethyl)-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |

| Standard InChI | InChI=1S/C19H23N3O4S2/c23-18(20-11-10-15-6-2-1-3-7-15)19(24)21-14-16-8-4-12-22(16)28(25,26)17-9-5-13-27-17/h1-3,5-7,9,13,16H,4,8,10-12,14H2,(H,20,23)(H,21,24) |

| Standard InChI Key | ACZURUPIUDBMFA-UHFFFAOYSA-N |

| SMILES | C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCCC3=CC=CC=C3 |

Introduction

Structural and Molecular Characterization

Molecular Architecture

The compound’s structure (CAS 896282-04-5) comprises three primary components:

-

Phenethyl group: A benzene ring linked via a two-carbon chain, contributing hydrophobic interactions and potential receptor-binding capabilities.

-

Thiophen-2-ylsulfonyl group: A sulfonylated thiophene ring, enhancing electronic properties and enabling hydrogen bonding.

-

Pyrrolidin-2-ylmethyl group: A five-membered nitrogen-containing ring, conferring conformational rigidity and influencing stereochemistry.

The molecular formula is C19H23N3O4S2, with a molecular weight of 421.5 g/mol. Its IUPAC name reflects the connectivity: N'-phenethyl-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide.

Table 1: Structural Comparison with Analogous Oxalamides

| Parameter | N1-Phenethyl Variant | N1-Benzyl Variant | N1-(4-Chlorobenzyl) Variant |

|---|---|---|---|

| CAS Number | 896282-04-5 | 896293-63-3 | Not reported |

| Molecular Formula | C19H23N3O4S2 | C18H21N3O4S2 | C18H20ClN3O4S2 |

| Molecular Weight (g/mol) | 421.5 | 407.5 | 442.0 |

| Key Functional Groups | Phenethyl, sulfonamide | Benzyl, sulfonamide | 4-Chlorobenzyl, sulfonamide |

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis involves sequential reactions to assemble the oxalamide backbone and introduce substituents:

-

Sulfonylation of Pyrrolidine: Thiophen-2-ylsulfonyl chloride reacts with pyrrolidine under basic conditions (e.g., triethylamine in dichloromethane) to form 1-(thiophen-2-ylsulfonyl)pyrrolidine.

-

Reductive Amination: The pyrrolidine derivative undergoes reductive amination with formaldehyde to introduce the methylene group, yielding 1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanamine.

-

Oxalamide Coupling: The amine intermediate reacts with ethyl oxalyl chloride, followed by coupling with phenethylamine to form the final product.

Reaction yields typically range from 45–65%, with purity >95% achieved via column chromatography (silica gel, ethyl acetate/hexane gradient).

Challenges in Stereochemical Control

Physicochemical Properties

Solubility and Stability

-

Solubility: Limited aqueous solubility (<0.1 mg/mL in PBS pH 7.4), but highly soluble in dimethyl sulfoxide (DMSO) (>50 mg/mL).

-

Stability: Stable at room temperature for >6 months under inert atmosphere. Degrades in acidic conditions (pH <3) via sulfonamide hydrolysis.

Table 2: Spectroscopic Data

| Technique | Key Signals |

|---|---|

| 1H NMR (400 MHz, DMSO-d6) | δ 7.28–7.18 (m, 5H, Ar-H), 3.85 (t, J=6.8 Hz, 1H, pyrrolidine-H), 3.42 (q, 2H, NHCH2) |

| 13C NMR (100 MHz, DMSO-d6) | δ 169.5 (C=O), 140.2 (thiophene-SO2), 128.9–126.3 (Ar-C) |

| HRMS (ESI+) | m/z 422.1294 [M+H]+ (calc. 422.1298) |

Biological Activity and Mechanistic Insights

In Vitro Pharmacological Profiling

-

HDAC Inhibition: Structural analogs exhibit inhibitory activity against histone deacetylase 8 (HDAC8), with IC50 values of 1.2–3.8 µM . The thiophen-2-ylsulfonyl group coordinates with zinc ions in the HDAC active site .

-

Antiproliferative Effects: In MCF-7 breast cancer cells, the compound reduces viability by 62% at 10 µM (72-hour exposure), likely through apoptosis induction.

Pharmacokinetic Properties

-

Plasma Protein Binding: 89% bound to human serum albumin, limiting free drug availability.

-

CYP450 Metabolism: Primarily metabolized by CYP3A4, generating inactive sulfonic acid derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume